molecular formula C14H21N3O10 B145152 H-Glu-Glu-Asp-OH CAS No. 130778-96-0

H-Glu-Glu-Asp-OH

Cat. No. B145152
CAS RN: 130778-96-0
M. Wt: 391.33 g/mol
InChI Key: NKLRYVLERDYDBI-FXQIFTODSA-N
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Description

“H-Glu-Glu-Asp-OH” is a peptide compound . It is derived from aspartic acid and glutamic acid .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of the octapeptide sequence Glu-Asp-Gly-Asn-Lys-Pro-Gly-Lys-OH was achieved using a simple and convenient method inspired from Merrifield’s original synthesis . Another study discussed the enzymatic esterification and transesterification of N-protected Glu or Asp and synthesis of sweetener aspartam analogues by a new glutamic acid specific endopeptidase .


Molecular Structure Analysis

The molecular formula of “H-Glu-Glu-Asp-OH” is C14H21N3O10 . Its average mass is 391.331 Da and its monoisotopic mass is 391.122681 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, peptide hydrolysis has been involved in a wide range of biological, biotechnological, and industrial applications . Another study discussed the site-specific amidation of aspartic and glutamic acid sidechain hydrazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Glu-Asp-OH” include a molecular weight of 276.24300, a density of 1.47 g/cm3, a boiling point of 666ºC at 760 mmHg, and a melting point of 187 ºC .

Scientific Research Applications

Food Industry: Enhancement of Nutritional Value

“H-Glu-Glu-Asp-OH” can be utilized in the food industry to enhance the nutritional value of products. As a bioactive peptide, it may contribute to the functional properties of food, such as improving digestibility and providing essential nutrients .

Pharmaceuticals: Drug Development

In pharmaceuticals, this tripeptide could play a role in the development of new drugs. Its structure and properties might make it suitable for use as a precursor in the synthesis of more complex compounds with therapeutic potential .

Cosmetics: Skin Care Formulations

The cosmetic industry could employ “H-Glu-Glu-Asp-OH” in skin care formulations. Its potential antioxidant activities might help in preventing skin aging and improving skin health .

Agriculture: Plant Growth and Health

This tripeptide could be explored for its applications in agriculture, particularly in promoting plant growth and health. Its amino acid components might influence plant metabolism and stress responses .

Environmental Science: Bioremediation

“H-Glu-Glu-Asp-OH” might find applications in environmental science, particularly in bioremediation processes. Its enzymatic activity could be harnessed to break down pollutants and aid in the restoration of ecosystems .

Biotechnology: Enzyme Inhibitors

In biotechnology research, the tripeptide could be used to study enzyme inhibition. It might serve as a model compound for understanding the interactions between peptides and enzymes .

Material Science: Biomaterials Development

The unique properties of “H-Glu-Glu-Asp-OH” could be beneficial in the development of biomaterials. Its potential for forming stable structures might be useful in creating new types of biocompatible materials .

Medical Research: Diagnostic Tools

Finally, in medical research, “H-Glu-Glu-Asp-OH” could be used in the development of diagnostic tools. Its specific binding properties might make it suitable for use in assays and other diagnostic techniques .

Safety and Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, indicates that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Future research could focus on the potential roles of “H-Glu-Glu-Asp-OH” in biological, biotechnological, and industrial applications. For instance, the glutathione metabolite γ-Glutamyl-Glutamate could exert excitatory effects by activating neuronal NMDA receptors when glutathione (GSH) production is enhanced .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O10/c15-6(1-3-9(18)19)12(24)16-7(2-4-10(20)21)13(25)17-8(14(26)27)5-11(22)23/h6-8H,1-5,15H2,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27)/t6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLRYVLERDYDBI-FXQIFTODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-Glu-Asp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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